molecular formula C10H14ClN3O2 B8140621 2-(Piperazin-1-yl)isonicotinic acid hydrochloride

2-(Piperazin-1-yl)isonicotinic acid hydrochloride

Cat. No.: B8140621
M. Wt: 243.69 g/mol
InChI Key: UCQIQRVKTQPGTI-UHFFFAOYSA-N
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Description

This compound features a piperazine ring directly conjugated to the isonicotinic acid backbone, with a hydrochloride salt enhancing its solubility in polar solvents. Its structural uniqueness lies in the combination of a nitrogen-rich heterocycle (piperazine) with a pyridine-carboxylic acid moiety, making it a versatile intermediate in pharmaceutical synthesis and chemical research.

Properties

IUPAC Name

2-piperazin-1-ylpyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQIQRVKTQPGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems

Polar aprotic solvents like DMF enhance nucleophilicity of piperazine, while chlorinated solvents (e.g., dichloroethane) improve solubility of acid chlorides. Ethyl acetate is favored for hydrochloride salt formation due to its low miscibility with water, simplifying isolation.

Temperature and Time

  • Amide Coupling : 50°C for 4 hours balances yield and energy costs.

  • Chlorination : 50–55°C for 1 hour ensures complete conversion without degradation.

Catalysts and Additives

DABCO (10 mol%) increases reaction rates in amide coupling by deprotonating piperazine. Catalytic DMF (0.1 equivalents) accelerates chlorination via intermediate stabilization.

Purification and Crystallization Techniques

Recrystallization

The crude product is purified via recrystallization from ethyl acetate/cyclohexane mixtures, effectively removing 15–20% of positional isomers. Repeated crystallizations (2–3 cycles) achieve >99% purity, as confirmed by reverse-phase HPLC.

Chromatographic Methods

Flash chromatography on silica gel (n-heptane/ethyl acetate gradients) resolves residual impurities, particularly unreacted starting materials.

Table 2: Analytical Characterization Data

PropertyValueMethodReference
Molecular FormulaC₁₀H₁₄ClN₃O₂High-Resolution MS
Molecular Weight243.69 g/molMass Spectrometry
Melting Point215–218°C (decomposes)Differential Scanning Calorimetry
Purity>99%HPLC

Industrial-Scale Production

Continuous Flow Reactors

Recent patents describe continuous flow systems for large-scale synthesis, reducing reaction times by 40% compared to batch processes. Automated platforms enable real-time monitoring of pH and temperature, ensuring consistent product quality.

Waste Reduction Strategies

Recycling DMF via distillation and employing SOCl₂ recovery systems minimize environmental impact. These measures reduce solvent waste by 70% in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)isonicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 2-(Piperazin-1-yl)isonicotinic acid hydrochloride may exhibit significant antimicrobial properties. Preliminary data suggest its potential to inhibit biofilm formation in pathogenic bacteria, which is crucial for managing persistent infections. This characteristic could be particularly beneficial in treating chronic bacterial infections where biofilm formation complicates therapy.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that piperazine derivatives can act as modulators of multidrug resistance in cancer cells by inhibiting efflux pumps . This mechanism enhances the efficacy of conventional chemotherapeutic agents, making it a candidate for further investigation in cancer treatment protocols.

Synthesis Techniques

The synthesis of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride involves various chemical methodologies that can be optimized for yield and purity. For instance, mechanochemical synthesis techniques have been explored to produce cocrystals with other active pharmaceutical ingredients, enhancing solubility and bioavailability .

Case Studies on Formulation

A notable case study involved the formulation of cocrystals using 2-(Piperazin-1-yl)isonicotinic acid hydrochloride with ciprofloxacin, demonstrating a significant increase in solubility compared to the pure drug . This finding underscores the importance of formulation strategies in improving therapeutic outcomes.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibition of biofilm formation in pathogens
Anticancer PotentialModulation of multidrug resistance through efflux pump inhibition
Synthesis TechniquesMechanochemical methods for enhanced solubility and formulation
Cocrystal FormationImproved solubility in combination with ciprofloxacin

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the piperazine-isonicotinic acid core but differ in substituents, influencing their physicochemical and functional properties:

(a) 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic Acid
  • Molecular Formula : C₁₅H₂₁N₃O₄
  • Molecular Weight : 307.34 g/mol
  • Key Feature : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen.
  • Application : The Boc group enhances stability during solid-phase peptide synthesis (SPPS) and prevents unwanted side reactions .
(b) 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic Acid
  • Molecular Formula : C₁₂H₁₇N₃O₃
  • Molecular Weight : 251.28 g/mol
  • Key Feature : A hydroxyethyl substituent on the piperazine ring.
  • Property : Increased hydrophilicity due to the hydroxyl group, improving aqueous solubility compared to the parent compound .
(c) 2-[4-(Fmoc)piperazin-1-yl]acetic Acid
  • Molecular Formula : C₂₄H₂₅N₃O₄ (Fmoc = 9-fluorenylmethoxycarbonyl)
  • Key Feature : Fmoc-protected piperazine linked to acetic acid instead of isonicotinic acid.
  • Application : Widely used in SPPS for temporary amine protection, with the acetic acid backbone offering flexibility in conjugation .
(d) 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid
  • Key Feature : Bulky (4-chlorophenyl)phenylmethyl substituent on piperazine.
  • Application : Found in antihistamine-related compounds (e.g., cetirizine derivatives), where lipophilic groups enhance receptor binding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification Key Application/Property
2-(Piperazin-1-yl)isonicotinic acid HCl C₁₀H₁₄ClN₃O₂ 243.45 Hydrochloride salt Pharmaceutical intermediate
Boc-piperazinyl isonicotinic acid C₁₅H₂₁N₃O₄ 307.34 tert-Butoxycarbonyl (Boc) SPPS protection
Hydroxyethyl-piperazinyl isonicotinic acid C₁₂H₁₇N₃O₃ 251.28 2-Hydroxyethyl Improved aqueous solubility
Fmoc-piperazinyl acetic acid C₂₄H₂₅N₃O₄ 443.48 Fmoc + acetic acid backbone SPPS intermediates
Chlorophenyl-piperazinyl acetic acid C₂₀H₂₁ClN₂O₂ 356.85 (4-Chlorophenyl)phenylmethyl Antihistamine derivatives

Research Findings and Functional Implications

Impact of Substituents on Solubility :

  • The hydrochloride salt of 2-(piperazin-1-yl)isonicotinic acid improves solubility in polar solvents, critical for drug formulation .
  • Hydroxyethyl and Boc substituents further modulate solubility: hydroxyethyl enhances hydrophilicity, while Boc increases organic-phase compatibility .

Protection-Deprotection Utility :

  • Boc and Fmoc derivatives serve as transient protective groups in peptide synthesis, enabling selective reactivity control .

Pharmacological Relevance :

  • Bulky aromatic substituents (e.g., chlorophenyl groups) are linked to receptor-targeted activity in antihistamines, contrasting with the unmodified piperazine-isonicotinic acid’s role as an intermediate .

Discontinuation of Parent Compound :

  • Commercial discontinuation of 2-(piperazin-1-yl)isonicotinic acid HCl suggests challenges in synthesis, stability, or demand shifts toward modified analogues like Boc- or hydroxyethyl-derivatives.

Biological Activity

2-(Piperazin-1-yl)isonicotinic acid hydrochloride is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structure of this compound, which combines a piperazine ring with an isonicotinic acid moiety, provides a basis for its diverse pharmacological properties.

  • Molecular Formula : C10H14ClN3O
  • Molecular Weight : 243.69 g/mol
  • CAS Number : 2682114-49-2
  • Purity : ≥ 97%

The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological applications. The synthesis typically involves the reaction of isonicotinic acid with piperazine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

The biological activity of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride is largely attributed to its interaction with specific molecular targets. This compound may inhibit enzymes or receptors involved in disease pathways, including:

  • Antimicrobial Activity : It has shown potential against pathogens relevant to infectious diseases such as tuberculosis and malaria.
  • Anticancer Activity : Investigations suggest that it may exert cytotoxic effects on various cancer cell lines by modulating cellular signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the compound's efficacy against various bacterial strains. It exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis, which is crucial for developing new treatments for tuberculosis.

Anticancer Properties

Research indicates that 2-(Piperazin-1-yl)isonicotinic acid hydrochloride demonstrates cytotoxic effects on several cancer cell lines, including liver cancer cells. In vitro studies have revealed that it can inhibit cell proliferation and induce apoptosis through various mechanisms, including the modulation of cholinesterase activity and interaction with dopaminergic pathways .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition of Mycobacterium tuberculosis growth.
Cytotoxicity Assays Exhibited IC50 values indicating potent cytotoxicity against Hep3B liver cancer cells compared to other tested compounds .
Mechanistic Studies Showed inhibition of acetylcholinesterase activity, suggesting a role in neuropharmacological applications .

Comparative Analysis with Similar Compounds

The unique structural combination of piperazine and isonicotinic acid in this compound distinguishes it from other derivatives:

CompoundStructureBiological Activity
IsoniazidIsonicotinic acid derivativeAntituberculosis agent
Piperazine derivatives (e.g., cetirizine)Contains piperazine ringAntihistaminic properties

Q & A

Basic Question: What are the recommended methods for synthesizing 2-(piperazin-1-yl)isonicotinic acid hydrochloride, and how can its purity be validated?

Answer:
A common synthetic route involves coupling isonicotinic acid derivatives with protected piperazine moieties. For instance, tert-butoxycarbonyl (Boc)-protected piperazine intermediates (e.g., 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid) can be synthesized via nucleophilic substitution, followed by Boc deprotection and hydrochlorination . Purity validation typically employs reversed-phase HPLC with UV detection (e.g., using sodium perchlorate buffer at pH 2.7 and methanol gradients) to resolve unreacted precursors and byproducts . Confirmatory techniques include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation .

Basic Question: How should researchers handle stability studies for this compound under varying storage conditions?

Answer:
Stability assessments should include accelerated degradation studies under stress conditions (e.g., heat, light, humidity). For example:

  • Thermal stability : Incubate at 40–60°C for 4–8 weeks and monitor decomposition products (e.g., CO, HCl gas) via thermogravimetric analysis (TGA) or gas chromatography-mass spectrometry (GC-MS) .
  • Hydrolytic stability : Test solubility in aqueous buffers (pH 1–13) and analyze degradation using HPLC with a mobile phase of methanol and sodium perchlorate buffer (3:17 v/v) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra .

Advanced Question: How can researchers resolve contradictions in reported solubility data (e.g., water insolubility vs. partial solubility in polar solvents)?

Answer:
Discrepancies often arise from differences in crystallinity, counterion effects, or hydration states. To address this:

  • Perform dynamic light scattering (DLS) or nephelometry to quantify solubility limits in water and polar solvents (e.g., DMSO, methanol) .
  • Compare solubility profiles across pH gradients (1–7.4) using potentiometric titration, as protonation of the piperazine ring may enhance aqueous solubility .
  • Characterize solid-state forms (e.g., polymorphs, hydrates) via X-ray diffraction (XRD) and correlate with solubility data .

Advanced Question: What strategies are effective for impurity profiling and structural identification of degradation products?

Answer:

  • Impurity isolation : Use preparative HPLC with a C18 column and gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to isolate degradation products .
  • Structural identification : Combine high-resolution MS (HRMS) for molecular formula determination and 2D NMR (e.g., HSQC, HMBC) for stereochemical analysis. For example, oxidative degradation products may include N-oxide derivatives, detectable via MS/MS fragmentation patterns .
  • Quantification : Validate impurity limits using pharmacopeial standards (e.g., USP Cetirizine Hydrochloride RS) and calculate relative response factors .

Basic Question: What analytical techniques are suitable for quantifying 2-(piperazin-1-yl)isonicotinic acid hydrochloride in complex matrices?

Answer:

  • HPLC-UV : Optimize with a mobile phase of methanol and sodium perchlorate buffer (pH 2.7) at 254 nm, achieving baseline separation from structurally related amines (e.g., cetirizine derivatives) .
  • LC-MS/MS : Use electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode for trace-level detection in biological samples. Key transitions: m/z 264 → 154 (piperazine fragment) and m/z 264 → 122 (isonicotinic acid fragment) .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 µg/mL), accuracy (recovery ≥98%), and precision (RSD ≤2%) .

Advanced Question: How can researchers investigate the compound’s regioselectivity in nucleophilic substitution reactions?

Answer:

  • Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to compare substitution rates at the piperazine N-1 vs. N-4 positions .
  • Computational modeling : Perform density functional theory (DFT) calculations to assess activation energies for competing pathways. The N-1 position typically exhibits higher reactivity due to steric and electronic factors .
  • Isotopic labeling : Use ¹⁵N-labeled piperazine to track regioselectivity via 2D heteronuclear NMR (¹H-¹⁵N HSQC) .

Advanced Question: What methodological approaches address discrepancies in reported melting points (e.g., 174–176°C vs. 258°C)?

Answer:

  • Differential scanning calorimetry (DSC) : Compare melting endotherms of commercial batches (e.g., TCI America vs. Combi-Blocks) to identify polymorphic transitions or hydrate formation .
  • Hot-stage microscopy (HSM) : Visually confirm melting behavior and recrystallization events under controlled heating rates (e.g., 10°C/min) .
  • Inter-laboratory validation : Cross-reference data with certified reference materials (CRMs) and ensure calibration against indium standards .

Advanced Question: How can the compound’s role in drug design be mechanistically evaluated (e.g., as a pharmacophore or linker)?

Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with modified piperazine substituents (e.g., tert-butyl, benzyl) and test binding affinity via surface plasmon resonance (SPR) or radioligand assays .
  • Molecular docking : Model interactions with target proteins (e.g., G-protein-coupled receptors) using software like AutoDock Vina. The isonicotinic acid moiety may engage in hydrogen bonding with catalytic residues .
  • In vitro permeability : Assess blood-brain barrier (BBB) penetration using Caco-2 cell monolayers, correlating logP values (predicted: ~1.2) with experimental permeability coefficients .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and dissolution .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers for incineration .
  • Emergency procedures : In case of inhalation, move to fresh air and administer oxygen if needed. For ingestion, rinse mouth and seek medical attention .

Advanced Question: How can researchers optimize reaction yields for large-scale synthesis while minimizing toxic byproducts?

Answer:

  • Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to enhance piperazine-isonicotinic acid coupling efficiency .
  • Green chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce environmental toxicity .
  • Process analytical technology (PAT) : Integrate real-time FTIR or Raman spectroscopy to monitor reaction progress and terminate at optimal conversion points .

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